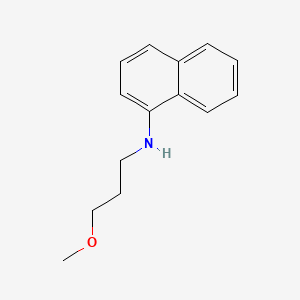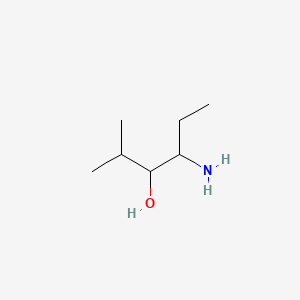
4-amino-2-methylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methylhexan-3-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with an amino group (-NH2) and a methyl group (-CH3) as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylhexan-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, a Grignard reagent such as methylmagnesium bromide can react with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process often uses metal catalysts such as palladium or nickel under high pressure and temperature conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylhexan-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-amino-2-methylhexan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-methylhexan-3-ol involves its interaction with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hexanol: Another hexanol isomer with the hydroxyl group on the second carbon.
3-Methyl-2-pentanol: A similar alcohol with a different carbon chain structure.
Uniqueness
4-amino-2-methylhexan-3-ol is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to other similar compounds .
Properties
CAS No. |
63765-80-0 |
|---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-amino-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(8)7(9)5(2)3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
KHRLRJPSKWLLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(C)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


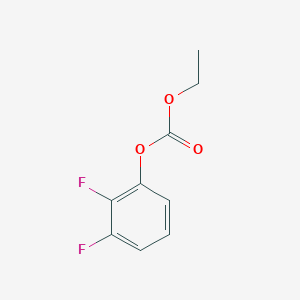
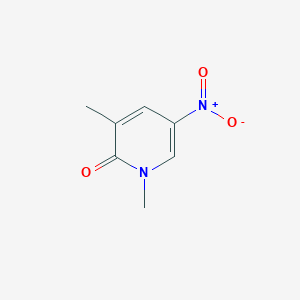
![1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI)](/img/structure/B8800682.png)
![N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8800686.png)

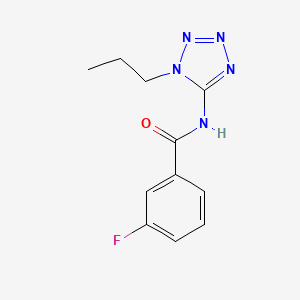
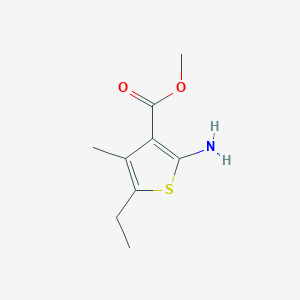
![2,5,7-trimethyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8800734.png)
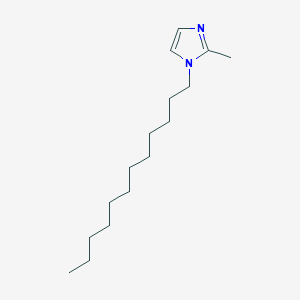
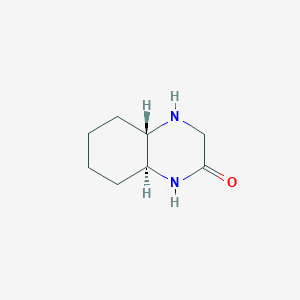
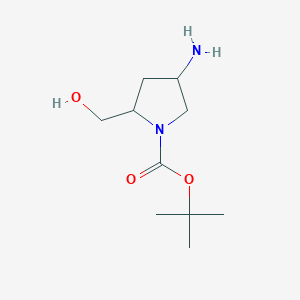
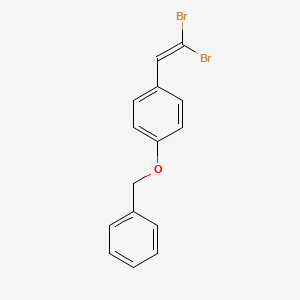
![Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8800785.png)
